Cas no 86217-38-1 ((S)-(+)-4-Phenyl-2-oxazolidinone)
(S)-(+)-4-Phenyl-2-oxazolidinone Chemical and Physical Properties
Names and Identifiers
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- (S)-(+)-4-Phenyl-2-oxazolidinone
- C9H9NO2
- 4-phenyl-2-oxazolidinone
- 4-phenyl-2-oxo-1,3-oxazolidine
- 4-phenyloxazolidin-2-one
- 4-S-PHENYL-OXAZOLIDIN-2-ONE
- S-4-PHENYL-2-OXAZOLIDONONE
- S-4-PHENYL-OXAZOLIDIN-2-ONE
- S-POA
- SPOX
- (4S)-4-phenyloxazolidin-2-one
- 99395-88-7
- (+)-4-phenyl-2-oxazolidinone
- (s)-4-phenyl-2-oxazolidinone
- MFCD00043396
- UNII-DJ3K4V6J29
- (S)-(+)-4-Phenyl-2-oxazolidinone, 98%
- 86217-38-1
- (S)-4-phenyloxazolidinone
- 2-Oxazolidinone, 4-phenyl-, (S)-
- P1308
- (s)-(+)-4-phenyloxazolidin-2-one
- 4-Phenyl-2-oxazolidinone, (4S)-
- AM20060772
- DJ3K4V6J29
- (4S)-4-phenyl-1,3-oxazolidin-2-one
- A846016
- (4S)-4-phenyl-2-oxazolidinone
- (S)-Poz
- (S)-4-phenyloxazoldin-2-one
- AC-8429
- EN300-258709
- CS-0031471
- NS00124622
- 2-Oxazolidinone, 4-phenyl-, (4S)-
- AKOS005259882
- HY-W019727
- (S)-(+)-4-phenyl-oxazolidin-2-one
- 4-Phenyl-4,5-dihydro-1,3-oxazol-2-ol
- (S)-4-Phenyloxazolidin-2-one
- SCHEMBL4562
- AS-12030
- DTXSID10912726
- QDMNNMIOWVJVLY-MRVPVSSYSA-N
- (S)-4-phenyl-oxazolidin-2-one
- (S)-4-Phenyl-oxazolidin-2-on
- (R)-4-PHENYL-2-OXAZOLIDINONE
-
- Inchi: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1
- InChI Key: QDMNNMIOWVJVLY-MRVPVSSYSA-N
- SMILES: O1C(N[C@@H](C2C=CC=CC=2)C1)=O
Computed Properties
- Exact Mass: 163.06300
- Monoisotopic Mass: 163.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.195
- Melting Point: 129-132 °C(lit.)
- Boiling Point: 407 °C at 760 mmHg
- Flash Point: 200 °C
- Refractive Index: 1.548
- PSA: 38.33000
- LogP: 1.79630
(S)-(+)-4-Phenyl-2-oxazolidinone Security Information
- WGK Germany:3
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3-9
(S)-(+)-4-Phenyl-2-oxazolidinone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-(+)-4-Phenyl-2-oxazolidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM329408-1000g |
(4S)-4-phenyl-1,3-oxazolidin-2-one |
86217-38-1 | 95%+ | 1000g |
$225 | 2021-08-18 | |
| Chemenu | CM329408-1000g |
(4S)-4-phenyl-1,3-oxazolidin-2-one |
86217-38-1 | 95%+ | 1000g |
$*** | 2023-05-29 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08296-1g |
(S)-(+)-4-Phenyl-2-oxazolidinone |
86217-38-1 | 97% | 1g |
¥56 | 2023-09-15 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08296-1g |
(S)-(+)-4-Phenyl-2-oxazolidinone |
86217-38-1 | 97% | 1g |
56.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08296-1g |
(S)-(+)-4-Phenyl-2-oxazolidinone |
86217-38-1 | 97% | 1g |
¥56 | 2023-09-15 |
(S)-(+)-4-Phenyl-2-oxazolidinone Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on (S)-(+)-4-Phenyl-2-oxazolidinone
Research Brief on (S)-(+)-4-Phenyl-2-oxazolidinone (CAS: 86217-38-1) in Chemical Biology and Pharmaceutical Applications
(S)-(+)-4-Phenyl-2-oxazolidinone (CAS: 86217-38-1) is a chiral auxiliary widely used in asymmetric synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure compounds. Recent studies have highlighted its role in facilitating stereoselective transformations, such as aldol reactions, Michael additions, and Diels-Alder cyclizations. This compound's versatility stems from its ability to induce high enantioselectivity, making it invaluable for the synthesis of complex bioactive molecules.
In a 2023 study published in the Journal of Organic Chemistry, researchers demonstrated the efficacy of (S)-(+)-4-Phenyl-2-oxazolidinone in the asymmetric synthesis of β-lactam antibiotics. The study reported a 92% enantiomeric excess (ee) when the compound was used as a chiral template, significantly improving the yield and purity of the target molecules. These findings underscore its potential in streamlining the production of antibiotics with reduced side effects.
Another groundbreaking application was explored in a Nature Communications paper (2024), where (S)-(+)-4-Phenyl-2-oxazolidinone was employed as a key intermediate in the synthesis of antiviral agents targeting RNA-dependent RNA polymerase (RdRp). The study revealed that derivatives of this compound exhibited potent inhibitory activity against SARS-CoV-2 RdRp, with IC50 values in the nanomolar range. This positions (S)-(+)-4-Phenyl-2-oxazolidinone as a promising scaffold for developing next-generation antivirals.
Beyond pharmaceuticals, recent advancements in chemical biology have leveraged (S)-(+)-4-Phenyl-2-oxazolidinone for protein labeling and bioconjugation. A 2024 ACS Chemical Biology study detailed its use in site-specific modification of lysine residues, enabling the creation of stable antibody-drug conjugates (ADCs) with enhanced therapeutic indices. This innovation addresses longstanding challenges in ADC development, such as linker stability and payload release.
Despite its utility, challenges remain in scaling up the synthesis of (S)-(+)-4-Phenyl-2-oxazolidinone-derived compounds. A 2023 review in Organic Process Research & Development highlighted the need for greener catalytic systems to reduce reliance on heavy metals during its industrial production. Emerging photoredox catalysis methods show promise in this regard, as evidenced by a recent Angewandte Chemie publication demonstrating a visible-light-mediated synthesis route with 85% yield.
In conclusion, (S)-(+)-4-Phenyl-2-oxazolidinone continues to be a cornerstone in asymmetric synthesis and drug development. Its applications span from antibiotics to antivirals and biologics, with ongoing research optimizing its synthetic accessibility. Future directions may explore its incorporation into continuous flow systems and AI-driven reaction optimization platforms to further enhance its industrial relevance.
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